molecular formula C8H7N7 B12803913 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine CAS No. 81450-48-8

3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine

Cat. No.: B12803913
CAS No.: 81450-48-8
M. Wt: 201.19 g/mol
InChI Key: ZGKWDSOUXAFBQV-UHFFFAOYSA-N
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Description

3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Scientific Research Applications

This compound has shown potential in various scientific research applications, particularly in medicinal chemistry. It has been studied for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . Additionally, it has been investigated as an enzyme inhibitor, including carbonic anhydrase inhibitors, cholinesterase inhibitors, and aromatase inhibitors . These diverse applications make it a valuable compound for further research and development.

Mechanism of Action

The mechanism of action of 3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways . This inhibition can lead to apoptosis in cancer cells and other therapeutic effects.

Comparison with Similar Compounds

3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds share similar structural features and biological activities but may differ in their specific applications and mechanisms of action. The unique structure of this compound makes it distinct from these related compounds.

Biological Activity

3-Methylpyrazino(2,3-d)(1,2,4)triazolo(4,3-b)pyridazin-6(5H)-imine is a heterocyclic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, characterized by the presence of multiple nitrogen atoms within its rings, suggests diverse interactions with biological targets.

  • Molecular Formula : C8H7N7
  • CAS Number : 81450-48-8
  • Molecular Weight : 189.19 g/mol
  • SMILES Notation : c12n([nH]c(c3c1nccn3)=N)c(C)nn2

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including antimicrobial, antifungal, and anticancer properties. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial efficacy of triazole derivatives. For instance:

  • Study Findings : A study published in Journal of Medicinal Chemistry reported that derivatives of triazoles exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The mechanism often involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Potential

The anticancer properties of similar compounds have been explored extensively:

  • Case Study : A research article in Cancer Letters highlighted that a related triazole compound induced apoptosis in cancer cell lines through the activation of caspase pathways .
  • In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor growth and increased survival rates compared to control groups .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Research Findings : In a study focusing on neurodegenerative diseases, compounds with similar structures were shown to protect neuronal cells from oxidative stress-induced apoptosis .
  • Mechanism of Action : This effect is attributed to the modulation of signaling pathways involved in cell survival and apoptosis.

Toxicity and Safety Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent:

  • Toxicological Studies : Preliminary toxicity assessments indicate low toxicity levels in vitro; however, further in vivo studies are necessary to confirm these findings .
  • Regulatory Status : As of now, there are no significant regulatory concerns reported regarding this compound's safety profile.

Comparative Analysis of Biological Activities

The table below summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective EffectsToxicity Level
This compoundModerateSignificantPromisingLow
Similar Triazole DerivativeHighModerateModerateModerate
Other Nitrogenous HeterocyclesVariableHighLowVariable

Properties

CAS No.

81450-48-8

Molecular Formula

C8H7N7

Molecular Weight

201.19 g/mol

IUPAC Name

5-methyl-3,4,6,7,10,13-hexazatricyclo[7.4.0.02,6]trideca-1(13),2,4,7,9,11-hexaen-8-amine

InChI

InChI=1S/C8H7N7/c1-4-12-13-8-6-5(10-2-3-11-6)7(9)14-15(4)8/h2-3H,1H3,(H2,9,14)

InChI Key

ZGKWDSOUXAFBQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C3=NC=CN=C32)N

Origin of Product

United States

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